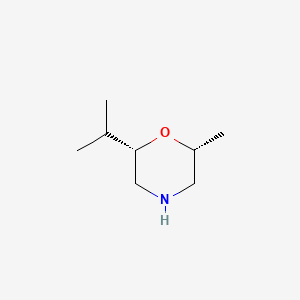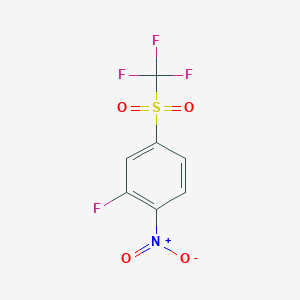
2-Fluoro-1-nitro-4-((trifluoromethyl)sulfonyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Fluoro-1-nitro-4-((trifluoromethyl)sulfonyl)benzene is a chemical compound with the molecular formula C7H3F4NO4S and a molecular weight of 273.16 g/mol It is characterized by the presence of fluorine, nitro, and trifluoromethylsulfonyl groups attached to a benzene ring
Méthodes De Préparation
The synthesis of 2-Fluoro-1-nitro-4-((trifluoromethyl)sulfonyl)benzene typically involves electrophilic aromatic substitution reactions. Industrial production methods may involve the use of catalysts such as metal halides (e.g., FeBr3, AlCl3) to facilitate the reaction .
Analyse Des Réactions Chimiques
2-Fluoro-1-nitro-4-((trifluoromethyl)sulfonyl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions, where the nitro group can be replaced by other nucleophiles under suitable conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly involving the trifluoromethylsulfonyl group.
Common reagents used in these reactions include palladium catalysts, hydrogen gas, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
2-Fluoro-1-nitro-4-((trifluoromethyl)sulfonyl)benzene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Fluoro-1-nitro-4-((trifluoromethyl)sulfonyl)benzene involves its interaction with molecular targets through its functional groups. The nitro group can participate in electron-withdrawing interactions, while the trifluoromethylsulfonyl group can enhance the compound’s stability and reactivity . These interactions can influence various biochemical pathways and molecular targets, making the compound useful in different applications.
Comparaison Avec Des Composés Similaires
2-Fluoro-1-nitro-4-((trifluoromethyl)sulfonyl)benzene can be compared with similar compounds such as:
4-(Trifluoromethyl)benzenesulfonyl chloride: This compound also contains a trifluoromethylsulfonyl group but lacks the nitro and fluorine substituents.
1-Fluoro-2-nitro-4-(trifluoromethyl)benzene: Similar in structure but without the sulfonyl group.
The presence of both the nitro and trifluoromethylsulfonyl groups in this compound makes it unique and potentially more versatile in its applications.
Propriétés
Formule moléculaire |
C7H3F4NO4S |
|---|---|
Poids moléculaire |
273.16 g/mol |
Nom IUPAC |
2-fluoro-1-nitro-4-(trifluoromethylsulfonyl)benzene |
InChI |
InChI=1S/C7H3F4NO4S/c8-5-3-4(1-2-6(5)12(13)14)17(15,16)7(9,10)11/h1-3H |
Clé InChI |
MCHZOXVLJVQHHU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1S(=O)(=O)C(F)(F)F)F)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


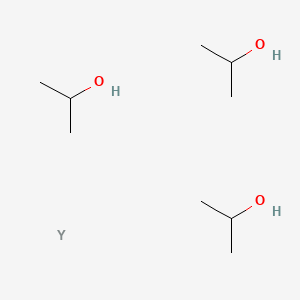
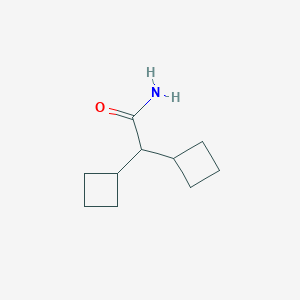
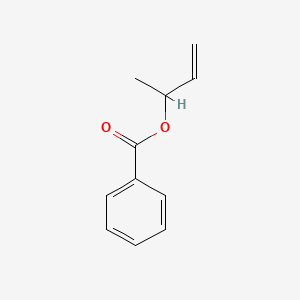
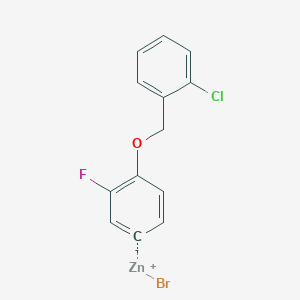
![tert-Butyl (2S)-2-[4-(Boc-amino)-2-oxo-1-pyrrolidinyl]-4-methylpentanoate](/img/structure/B14890458.png)
![7-Chloro-1H-pyrimido[4,5-d][1,3]oxazin-2(4H)-one](/img/structure/B14890473.png)

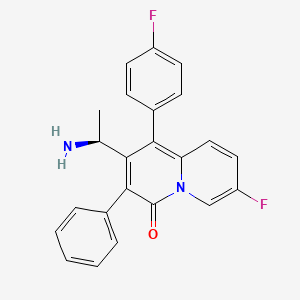

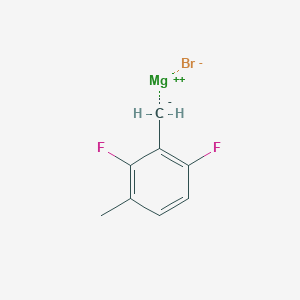
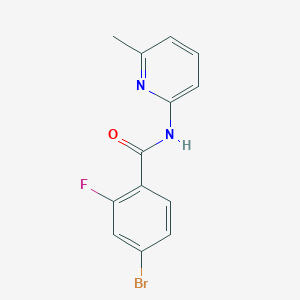
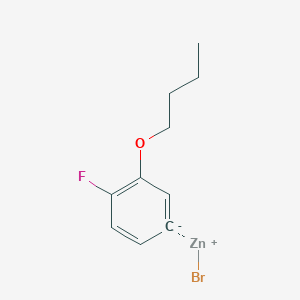
![2-Bromo-N-(5,6-dihydro-4h-cyclopenta[d]thiazol-2-yl)benzamide](/img/structure/B14890490.png)
